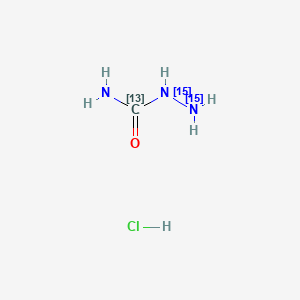

Semicarbazide-13C,15N2 Hydrochloride

Description

Semicarbazide-13C,15N2 Hydrochloride (CAS 1173020-16-0) is a stable isotope-labeled analog of semicarbazide hydrochloride (CAS 563-41-7), where one carbon atom is replaced with ¹³C and two nitrogen atoms with ¹⁵N. Its molecular formula is ¹³CH₅¹⁵N₂NO·HCl, with a molecular weight of 114.51 g/mol . This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying nitrofurazone metabolites, such as semicarbazide (SEM), in food safety and environmental analysis .

Propriétés

IUPAC Name |

(15N)azanyl(13C)urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H/i1+1,3+1,4+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQYBDSXTDXSHY-XRNBZBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)(N)[15NH][15NH2].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-16-0 | |

| Record name | 1173020-16-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Two-Step Synthesis via 15N2-Labeled Hydrazine and 13C,15N2-Labeled Urea

The dominant industrial method involves a two-step process:

-

Synthesis of 15N2-Labeled Hydrazine Hydrate (15N2-N2H4·H2O):

-

Sodium hypochlorite (NaClO) reacts with ammonia (15NH3) under alkaline conditions, catalyzed by NaOH. The reaction proceeds at 30–80°C for 3–6 hours, yielding 15N2-N2H4·H2O with a purity of 40–52 wt%.

-

Critical parameters include a catalyst-to-NaOH mass ratio of 1:4 and vacuum distillation at 30–80°C to remove by-products like Na2CO3.

-

-

Condensation with 13C,15N2-Labeled Urea:

-

15N2-N2H4·H2O and 13C,15N2-urea are combined in a 1:1–1.6 molar ratio. The mixture undergoes reflux at 75–160°C for 2–10 hours, forming 13C,15N3-semicarbazide (SEM).

-

Acidification with concentrated HCl adjusts the pH to 3.0–4.0, precipitating the hydrochloride salt. Recrystallization from deionized water yields final crystals with >98% isotopic abundance.

-

Table 1: Reaction Conditions and Outcomes

| Parameter | Range/Value | Yield (%) | Purity (%) | Isotopic Abundance (%) |

|---|---|---|---|---|

| Molar Ratio (N2H4:Urea) | 1:1 – 1:1.6 | 82–86 | 98.2–99.1 | 13C: 97.8–98.5 |

| Temperature (°C) | 75–160 | - | - | 15N: 98.1–98.7 |

| Reaction Time (h) | 2–10 | - | - | - |

| Recrystallization Solvent | Deionized Water | - | 98.6–99.3 | - |

Optimization of Reaction Parameters

Temperature and Time Dependence

Higher temperatures (130–160°C) reduce reaction times to 2–3 hours but risk isotopic exchange, lowering 15N abundance by 0.5–1.2%. At 75°C, reactions require 10 hours but preserve isotopic integrity, achieving 98.5atom% 15N.

Catalytic Efficiency

The use of NaOH as a catalyst accelerates urea decomposition but must be carefully controlled. Excess NaOH (>1:4 mass ratio relative to NaClO) promotes side reactions, reducing yield by 12–15%.

Industrial-Scale Production and Quality Control

Scalability Challenges

-

Vacuum Distillation: Critical for removing Na2CO3 and unreacted ammonia. Industrial setups use rotary vane vacuum pumps to maintain pressures below 100 mbar, ensuring 15N2-N2H4·H2O concentrations >50 wt%.

-

Recrystallization: Multi-stage crystallization with pH-controlled HCl addition minimizes isotopic dilution. Pilot-scale trials report 86% yield with 98.6% purity.

Analytical Validation

-

Isotopic Purity: Isotope-ratio mass spectrometry (IRMS) confirms 13C and 15N abundances, with deviations <0.3atom%.

-

Chemical Purity: HPLC with UV detection (λ = 254 nm) quantifies residual urea (<0.1%) and hydrazine (<0.05%).

Comparative Analysis of Alternative Methods

Single-Step Synthesis Limitations

Direct reaction of 15N-labeled ammonia with 13C-labeled cyanamide derivatives has been explored but faces challenges:

-

Lower yields (55–60%) due to competing hydrolysis.

-

Requires expensive 13C-labeled precursors, increasing costs by 30–40% compared to urea-based routes.

Solvent-Free Mechanochemical Approaches

Ball-milling 15N2-urea and 13C-hydrazine carbonate reduces reaction times to 1–2 hours but achieves only 70–75% yield. Isotopic scrambling occurs at >100°C, limiting practicality.

Environmental and Economic Considerations

Waste Management

Analyse Des Réactions Chimiques

Semicarbazide-13C,15N2 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield urea derivatives, while reduction reactions can produce hydrazine derivatives .

Applications De Recherche Scientifique

Analytical Chemistry

Internal Standard in Chromatographic Techniques

Semicarbazide-13C,15N2 Hydrochloride is frequently employed as an internal standard in chromatography for the determination of semicarbazide levels in various matrices, including aquaculture products and honey samples. This isotopically labeled compound allows for precise quantification by compensating for variations in sample preparation and instrument response.

Case Study: Detection in Aquaculture Products

A study utilized this compound as an internal standard to develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method demonstrated high sensitivity and specificity, achieving a signal-to-noise ratio of 348 for 2 ng injected on-column. This allowed for accurate detection of semicarbazide residues in aquaculture products, ensuring compliance with safety regulations .

Veterinary Medicine

Metabolite Detection of Antimicrobial Drugs

This compound serves as a valuable tool in veterinary medicine for studying the metabolism of nitrofuran antibiotics. Its isotopic labeling aids in tracing the metabolic pathways and identifying residual compounds in animal products.

Case Study: Metabolism Studies

Research has shown that using this compound can improve the understanding of the metabolic fate of nitrofuran drugs in livestock. The compound was used to trace metabolites in biological samples, enhancing the detection capabilities of analytical methods employed to ensure food safety .

Environmental Monitoring

Detection of Thermal Decomposition Products

Semicarbazide is identified as a minor thermal decomposition product of azodicarbonamide, a common blowing agent used in plastics. The use of this compound allows researchers to develop sensitive analytical methods to monitor environmental contaminants resulting from industrial processes.

Case Study: Analysis of PVC Seals

In a study focused on foamed polyvinyl chloride seals, researchers implemented a direct LC-MS/MS method using this compound as an internal standard. The results indicated significant levels of semicarbazide formed during thermal processing, highlighting the compound's utility in environmental analysis .

Method Development and Validation

Optimization of Detection Methods

The incorporation of this compound into analytical methodologies has led to advancements in method validation processes. Its stable isotopes provide a reliable means for calibrating instruments and validating analytical techniques.

Data Table: Comparison of Analytical Methods Using this compound

| Method | Sensitivity (S/N Ratio) | Matrix | Application |

|---|---|---|---|

| LC-MS/MS | 348 (for 2 ng) | Aquaculture Products | Residue Analysis |

| HPLC | Not specified | PVC Seals | Environmental Monitoring |

| GC-MS | Not specified | Honey Samples | Residue Detection |

Mécanisme D'action

The mechanism of action of Semicarbazide-13C,15N2 Hydrochloride involves its interaction with cytosine residues in RNA and deoxycytosine residues in DNA. It binds to these nucleosides, potentially affecting the function and stability of the nucleic acids. This binding can lead to various biological effects, including antiviral, anti-infective, and antitumor activities .

Comparaison Avec Des Composés Similaires

Research Findings and Data Tables

Table 1: Key Parameters of this compound vs. Analogs

| Compound | Molecular Weight (g/mol) | Isotopic Labels | Primary Application | Purity |

|---|---|---|---|---|

| This compound | 114.51 | ¹³C, ¹⁵N₂ | Food safety (SEM detection) | ≥98% |

| Semicarbazide HCl (Unlabeled) | 111.53 | None | Metal chelation, antiviral | ≥95% |

| 2-Nitrobenzaldehyde Semicarbazone-13C,15N2 | 211.15 | ¹³C, ¹⁵N₂ | SEM derivatization in LC-MS/MS | ≥95% |

| Nitrofurantoin-13C3 | 257.13 | ¹³C₃ | Nitrofurantoin metabolism | ≥98% |

Critical Considerations in Usage

- Purity Validation : Contamination risks in ¹⁵N-labeled compounds (e.g., ¹⁵N-ammonium in ¹⁵N₂ gas ) underscore the need for rigorous batch testing of SEM-13C,15N2 to avoid false positives in nitrogen fixation assays.

- Synthetic Complexity : Dual labeling (¹³C and ¹⁵N₂) increases production costs compared to singly labeled analogs, impacting availability and pricing .

- Regulatory Compliance : SEM-13C,15N2 is essential for meeting EU and FDA limits on nitrofurazone residues (1 µg/kg in food matrices) .

Activité Biologique

Semicarbazide-13C,15N2 hydrochloride is an isotopically labeled derivative of semicarbazide, a compound known for its various biological activities. This article provides a comprehensive overview of its biological activity, including its applications in research and potential implications in various fields.

- Molecular Formula : C₃H₈ClN₃O

- Molecular Weight : 111.531 g/mol

- CAS Number : 563-41-7

- Melting Point : 175-177 °C (decomposes)

- Density : 1.286 g/cm³

- Boiling Point : 235.3 °C at 760 mmHg

Semicarbazide hydrochloride is a derivative of urea and is recognized for its ability to bind to metal ions such as copper and iron, which is significant for its biological interactions .

Antimicrobial Properties

Semicarbazide has been studied for its antimicrobial effects, particularly as a metabolite of nitrofurans. Nitrofurans are antibiotics used in veterinary medicine, and semicarbazide can serve as an indicator of nitrofuran contamination in food products . Its role as a marker in food safety testing highlights its relevance in monitoring antibiotic residues.

Genotoxicity

Research indicates that semicarbazide can act as a genotoxic agent. It is formed during the metabolism of nitrofurazone, an antibiotic that has been banned in food-producing animals due to concerns over its potential carcinogenic effects . The presence of semicarbazide in food products raises significant health concerns regarding long-term exposure and its implications for human health.

Binding Mechanism

The biological activity of semicarbazide is partly attributed to its ability to chelate metal ions. This property can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling. By binding to copper or iron, semicarbazide may influence the availability of these essential metals for enzymatic reactions .

Detection Techniques

Various analytical methods have been developed to quantify semicarbazide levels in biological and environmental samples:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method has been employed to detect semicarbazide in food products, providing high sensitivity and specificity .

- High-Performance Liquid Chromatography (HPLC) : HPLC techniques have been utilized for the analysis of semicarbazide in complex matrices such as fish and bread samples, showcasing its widespread application in food safety testing .

Case Studies

- Food Contamination Analysis : A study demonstrated the use of LC-MS/MS to analyze semicarbazide levels in aquaculture products. The results indicated significant contamination levels that could pose health risks to consumers .

- Thermal Decomposition Studies : Research revealed that semicarbazide is a minor thermal decomposition product of azodicarbonamide, a common blowing agent in plastics, suggesting potential exposure routes through consumer products .

Q & A

Q. What is the primary role of Semicarbazide-<sup>13</sup>C,<sup>15</sup>N2 Hydrochloride in analytical chemistry?

Semicarbazide-<sup>13</sup>C,<sup>15</sup>N2 Hydrochloride serves as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying nitrofuran metabolites, such as semicarbazide (SEM), in food safety testing. Its isotopic labeling minimizes matrix effects and improves quantification accuracy by matching the physicochemical properties of the target analyte .

Q. How should researchers prepare and handle this compound to ensure experimental integrity?

The compound should be stored at 0–6°C in airtight, light-protected containers to prevent degradation. Prior to use, dissolve it in LC-MS-grade solvents (e.g., methanol or acetonitrile) and calibrate concentrations using validated calibration curves. Always include a solvent blank to control for contamination during sample preparation .

Q. What are the critical parameters for integrating this compound into multi-residue analytical workflows?

Key parameters include:

- Chromatographic separation : Optimize column selection (e.g., C18 or HILIC) to resolve SEM from co-eluting matrix interferences.

- Mass spectrometry : Use multiple reaction monitoring (MRM) transitions specific to the labeled isotopes (e.g., m/z 114.5 → 76.0 for <sup>13</sup>C,<sup>15</sup>N2-SEM) to distinguish it from unlabeled analytes .

Advanced Research Questions

Q. How can isotopic purity be validated for Semicarbazide-<sup>13</sup>C,<sup>15</sup>N2 Hydrochloride?

Perform high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (>98% for <sup>13</sup>C and <sup>15</sup>N). Additionally, conduct nuclear magnetic resonance (NMR) to verify the absence of unlabeled contaminants. Cross-check results with certified reference materials (CRMs) from accredited suppliers .

Q. What experimental strategies mitigate cross-reactivity in multi-residue assays using this compound?

To avoid cross-reactivity:

Q. How do researchers address discrepancies between <sup>15</sup>N tracer methods and alternative quantification techniques?

Discrepancies often arise from <sup>15</sup>N contamination (e.g., ammonium or nitrate impurities). Validate results by:

Q. What are the challenges in optimizing derivatization efficiency for this compound in complex matrices?

Derivatization efficiency depends on:

- pH : Maintain pH 7.0–7.5 using phosphate buffers to stabilize the reaction.

- Incubation time : Optimize time (typically 12–16 hours at 37°C) to maximize yield while minimizing side reactions. Validate efficiency using a deuterated internal standard (e.g., SEM-D5) and adjust protocols for high-fat or high-protein matrices .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.